1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene 1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13769557
InChI: InChI=1S/C12H17IO3/c1-2-14-7-8-15-9-10-16-12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3
SMILES: CCOCCOCCOC1=CC=C(C=C1)I
Molecular Formula: C12H17IO3
Molecular Weight: 336.17 g/mol

1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene

CAS No.:

Cat. No.: VC13769557

Molecular Formula: C12H17IO3

Molecular Weight: 336.17 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene -

Specification

Molecular Formula C12H17IO3
Molecular Weight 336.17 g/mol
IUPAC Name 1-[2-(2-ethoxyethoxy)ethoxy]-4-iodobenzene
Standard InChI InChI=1S/C12H17IO3/c1-2-14-7-8-15-9-10-16-12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3
Standard InChI Key OAGRLFOWILMRDA-UHFFFAOYSA-N
SMILES CCOCCOCCOC1=CC=C(C=C1)I
Canonical SMILES CCOCCOCCOC1=CC=C(C=C1)I

Introduction

Structural and Molecular Characteristics

1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene is an iodobenzene derivative featuring a triethylene glycol monomethyl ether substituent at the para position relative to the iodine atom. Its molecular formula is C14H21IO4\text{C}_{14}\text{H}_{21}\text{IO}_4, with a molecular weight of 380.219 g/mol . The compound’s structure comprises a benzene ring substituted with an iodine atom and a polyether chain, conferring both lipophilic and hydrophilic properties.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number922517-28-0
Molecular FormulaC14H21IO4\text{C}_{14}\text{H}_{21}\text{IO}_4
Exact Mass380.048 g/mol
Topological Polar Surface Area (TPSA)36.92 Ų
LogP (Octanol-Water)2.74

The iodine atom at the para position enhances reactivity in cross-coupling reactions, while the ethoxyethoxyethoxy side chain improves solubility in polar organic solvents .

Synthetic Methodologies

The synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene typically involves multi-step nucleophilic substitution and etherification reactions. While no direct synthesis is detailed in the literature, analogous pathways for related iodobenzene derivatives provide a framework for its preparation.

Williamson Ether Synthesis

A plausible route involves the reaction of 4-iodophenol with a triethylene glycol monomethyl ether tosylate. This method, adapted from similar iodobenzene syntheses , proceeds via an SN2S_N2 mechanism:

  • Tosylation of the Polyether Chain:
    2[2(2Hydroxyethoxy)ethoxy]ethanol2-[2-(2-Hydroxyethoxy)ethoxy]ethanol is treated with tosyl chloride (TsCl\text{TsCl}) in the presence of a base (e.g., NaOH) to form the corresponding tosylate .

  • Etherification with 4-Iodophenol:
    The tosylate undergoes nucleophilic displacement with 4-iodophenol in a polar aprotic solvent (e.g., DMF) under reflux, yielding the target compound .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
TosylationTsCl, NaOH, THF, 0°C → RT98.6%
Etherification4-Iodophenol, DMF, 80°C, 12h~75%

Alternative methods may employ Ullmann coupling or palladium-catalyzed reactions, though these are less commonly reported for this specific compound .

Physicochemical Properties

The compound exhibits a balance of hydrophilicity and lipophilicity due to its polyether chain and aromatic core. Key properties include:

Solubility

  • Polar Solvents: Highly soluble in DMSO, DMF, and ethanol .

  • Nonpolar Solvents: Limited solubility in hexane or toluene.

Stability

  • Thermal Stability: Decomposes above 200°C without melting .

  • Light Sensitivity: The iodine substituent necessitates storage in amber glassware to prevent photolytic degradation .

Table 3: Spectroscopic Data

TechniqueKey Signals
1H NMR^1\text{H NMR}δ 7.60 (d, 2H, Ar-H), 3.80–3.40 (m, 10H, OCH₂)
13C NMR^{13}\text{C NMR}δ 138.5 (C-I), 114.2–68.3 (OCH₂)
IR1240 cm⁻¹ (C-O-C), 1060 cm⁻¹ (C-I)

Applications in Organic Synthesis and Drug Development

1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene serves as a versatile intermediate in pharmaceuticals and materials science.

Pharmaceutical Intermediates

The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl scaffolds found in antihyperglycemic agents like Dapagliflozin and Ipragliflozin . The polyether chain enhances aqueous solubility, making it valuable in prodrug design.

Materials Science

The compound’s amphiphilic nature supports its use in:

  • Liquid Crystals: As a mesogen with tunable phase behavior .

  • Polymer Chemistry: As a monomer for poly(ether-urethane)s with shape-memory properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator